3-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known by its CAS number 1448067-29-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N6O3 with a molecular weight of 340.34 g/mol. The structure consists of a methoxy group attached to a benzamide moiety, which is linked to a pyridazinone and triazole ring system. This unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyridazinone and triazole moieties. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:
Compound | Cancer Cell Line | GI50 Value (µM) |
---|---|---|
Compound A | HL-60 (Leukemia) | < 2 |
Compound B | NCI-H522 (Lung) | < 5 |
Compound C | BT-549 (Breast) | < 3 |
These findings indicate that the compound may exhibit similar or enhanced activity against specific cancer types due to its structural characteristics .
Antimicrobial Activity
The triazole and pyridazine rings are known for their antimicrobial properties. Studies have demonstrated that compounds with these structures can inhibit the growth of various bacterial strains. For instance, derivatives of pyridazinones have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus:
Compound | Target Organism | Activity |
---|---|---|
Compound D | Bacillus subtilis | Strong inhibition |
Compound E | Staphylococcus aureus | Moderate inhibition |
This suggests that this compound may possess similar antimicrobial properties .
Anti-inflammatory and Analgesic Effects
Compounds featuring the pyridazinone scaffold have also been investigated for their anti-inflammatory and analgesic activities. Research indicates that certain derivatives can significantly reduce inflammation in animal models:
Study Reference | Model Used | Effect Observed |
---|---|---|
Study X | Carrageenan-induced paw edema | Significant reduction in swelling |
Study Y | Formalin test | Pain relief comparable to standard analgesics |
These results suggest that the compound may be beneficial in treating inflammatory conditions .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as CYP450s, which could play a role in its anticancer effects.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanisms : Its structural components may interact with bacterial cell membranes or inhibit vital metabolic pathways.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a pyridazine derivative demonstrated significant tumor reduction in patients with advanced breast cancer.
- Case Study 2 : In an animal study, a related triazole compound showed promising results in reducing pain and inflammation in arthritis models.
Propiedades
IUPAC Name |
3-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-25-13-4-2-3-12(9-13)16(24)18-7-8-21-15(23)6-5-14(20-21)22-11-17-10-19-22/h2-6,9-11H,7-8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMHJYGGRILQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.